molecular formula C16H13N3O2 B15096837 3,5-diphenyl-1H-1,2,4-Triazole-1-acetic acid

3,5-diphenyl-1H-1,2,4-Triazole-1-acetic acid

Cat. No.: B15096837
M. Wt: 279.29 g/mol
InChI Key: SNPBPUDXIKTIQL-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1H-1,2,4-Triazole-1-acetic acid is a chemical compound supplied for research use only. It is strictly intended for laboratory investigations and is not approved for diagnostic, therapeutic, or personal use. This molecule features a 1,2,4-triazole core, a versatile heterocycle known for its diverse chemical and biological activities , which is further functionalized with phenyl substituents and an acetic acid moiety. The diphenyl-substituted triazole scaffold is recognized for its potential in medicinal chemistry and materials science, often serving as a key pharmacophore or building block for more complex structures . The acetic acid group enhances the molecule's utility by providing a handle for further chemical modifications, such as conjugation to other molecules or the formation of salts and complexes. Researchers value this compound for its potential applications in developing pharmaceutical agents, particularly in areas requiring metal-chelating properties or specific hydrogen-bonding interactions. Its exact mechanism of action is highly dependent on the specific research context but may involve interactions with enzymatic targets or incorporation into functional polymers and coordination polymers. This product is designed for use by qualified researchers in controlled laboratory settings.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetic acid

InChI

InChI=1S/C16H13N3O2/c20-14(21)11-19-16(13-9-5-2-6-10-13)17-15(18-19)12-7-3-1-4-8-12/h1-10H,11H2,(H,20,21)

InChI Key

SNPBPUDXIKTIQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Reaction: The synthesis of 3,5-diphenyl-1H-1,2,4-Triazole-1-acetic acid typically involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid.

    Substitution Reaction: Another method involves the substitution of a pre-formed triazole ring with phenyl groups using phenyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the triazole ring can yield dihydrotriazoles, which may exhibit different biological activities.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated phenyl derivatives in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Functionalized triazole derivatives with various substituents on the phenyl rings.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry for the development of metal complexes.

Biology:

  • Exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
  • Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine:

  • Potential therapeutic agent for the treatment of infections and inflammatory diseases.
  • Investigated for its anticancer properties due to its ability to inhibit cell proliferation.

Industry:

  • Utilized in the development of agrochemicals and pesticides.
  • Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-diphenyl-1H-1,2,4-Triazole-1-acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of phenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3,5-diphenyl-1H-1,2,4-triazole-1-acetic acid, we compare it structurally and functionally with analogous triazole derivatives (Table 1).

Table 1: Structural and Pharmacological Comparison of Triazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity References
This compound C₁₆H₁₃N₃O₂ ~279.2* Phenyl (3,5), acetic acid (1) Analgesic, antimicrobial
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid C₄H₃Br₂N₃O₂ 284.90 Bromine (3,5), acetic acid (1) Not reported
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride C₆H₁₀ClN₃O₂ 191.62 Methyl (3,5), acetic acid (1) Precursor for further synthesis
1-(3-Fluorophenyl)-3,5-diphenyl-1H-1,2,4-triazole C₂₀H₁₄FN₃ 319.35 Fluorophenyl (1), phenyl (3,5) Not explicitly studied
4-(2,5-Diphenyl-1H-1,2,4,3-triazaborol-3-yl)benzoic acid C₂₀H₁₄BN₃O₂ ~339.16 Triazaborole core, benzoic acid Not reported

*Calculated based on structural analogs.

Key Observations:

Structural Modifications and Bioactivity :

  • The phenyl groups at the 3- and 5-positions in the target compound enhance aromatic interactions in biological systems, contributing to its analgesic and antimicrobial activities . In contrast, bromine or methyl substituents (e.g., and ) reduce bioactivity, likely due to decreased solubility or steric hindrance.
  • The acetic acid moiety improves water solubility and facilitates hydrogen bonding, which is critical for receptor binding .

Synthetic Accessibility :

  • Microwave-assisted synthesis (used for the target compound) offers higher yields and shorter reaction times compared to traditional reflux methods required for brominated or fluorinated analogs .

Pharmacological Gaps :

  • While derivatives like 1-(3-fluorophenyl)-3,5-diphenyl-1H-1,2,4-triazole () are synthesized, their biological activities remain underexplored. Similarly, borole-containing analogs () lack reported pharmacological data.

Biological Activity

3,5-Diphenyl-1H-1,2,4-triazole-1-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a triazole ring with two phenyl groups at the 3 and 5 positions and an acetic acid moiety at the 1 position. Its molecular formula is C15H14N4O2C_{15}H_{14}N_4O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structural characteristics contribute to its biological activity.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases.
  • Antiproliferative Activity : The compound has been evaluated for its ability to inhibit the proliferation of cancer cells. Studies indicate that it can induce cell cycle arrest and apoptosis in specific cancer cell lines.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytokine Modulation : It significantly inhibits the release of TNF-α in PBMC cultures stimulated by lipopolysaccharides (LPS), indicating its role in modulating immune responses .
  • Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle progression in cancer cells, leading to increased apoptosis rates .
  • Metal Chelation : Its structure allows for effective metal chelation, which may contribute to its antimicrobial properties by sequestering essential metal ions required for microbial growth.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
3,5-Diphenyl-4H-1,2,4-triazoleSimilar triazole ring but lacks acetic acidMore studied for antifungal properties
1,2,4-Triazole-1-acetic acidSimpler structure with only one phenyl groupKnown for environmental transformation properties
2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acidDifferent triazole isomerExhibits distinct biological activities

This table illustrates how this compound stands out due to its dual functionality as both an antimicrobial agent and a metal chelator while maintaining stability due to its lipophilic characteristics.

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • A study evaluating derivatives of triazoles found that compounds similar to this compound exhibited low toxicity levels while effectively reducing TNF-α production by up to 60% at specific concentrations .
  • In another investigation focused on antiproliferative effects against cancer cell lines, it was observed that this compound could significantly inhibit cell growth compared to standard anti-inflammatory drugs like ibuprofen .

Q & A

Q. What role does it play in corrosion inhibition?

  • Methodological Answer : Adsorption on metal surfaces (e.g., steel) is studied via electrochemical impedance spectroscopy (EIS). Triazole-acetic acid’s lone-pair electrons form protective layers, reducing corrosion rates in acidic media .

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